Prop-2-en-1-yl 2,4-dimethylquinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2,4-dimethylquinoline-3-carboxylate typically involves the Friedlaender condensation reaction. This method uses 2-aminoacetophenone and ethyl acetoacetate as starting materials, with chloramine-T as a catalyst. The reaction is carried out under reflux conditions in acetonitrile, yielding the desired quinoline derivative .
Industrial Production Methods
Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like PEG-supported sulfonic acid have been explored to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Allyl 2,4-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its antibacterial and antimalarial properties.
Medicine: Explored for its anticancer potential and as a scaffold for drug development.
Mechanism of Action
The mechanism of action of Allyl 2,4-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial DNA gyrase, preventing DNA replication. In anticancer research, it interferes with cell division by targeting tubulin, a protein essential for mitosis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylquinoline-3-carboxylate: Lacks the allyl group, resulting in different reactivity and biological activity.
4-Hydroxy-2-quinolones: Known for their pharmaceutical importance, but with different functional groups and properties.
Uniqueness
Allyl 2,4-dimethylquinoline-3-carboxylate stands out due to its allyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications .
Properties
CAS No. |
922527-27-3 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
prop-2-enyl 2,4-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-4-9-18-15(17)14-10(2)12-7-5-6-8-13(12)16-11(14)3/h4-8H,1,9H2,2-3H3 |
InChI Key |
CMMUSAPVXZRVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)OCC=C |
Origin of Product |
United States |
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